tert-Butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
CAS No.: 817618-57-8
Cat. No.: VC3316221
Molecular Formula: C18H28BNO4
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 817618-57-8 |
---|---|
Molecular Formula | C18H28BNO4 |
Molecular Weight | 333.2 g/mol |
IUPAC Name | tert-butyl N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Standard InChI | InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-10-13(12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3 |
Standard InChI Key | IFVOLPRUHFYMIB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)OC(C)(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
tert-Butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate features a complex molecular structure that can be broken down into several key components:
-
An aromatic phenyl ring with a boronic acid pinacol ester substituent at the meta (3) position
-
A carbamate (N-C=O-O) functionality where the nitrogen is methylated
-
A tert-butyl group attached to the carbamate oxygen, forming the tert-butoxycarbonyl (Boc) protecting group
-
A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (pinacol boronic ester)
This compound is structurally related to but distinct from similar carbamates such as tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, which lacks the N-methyl group .
Physical and Chemical Properties
While specific data for this exact compound is limited in the provided search results, its properties can be inferred from structurally similar compounds:
Table 1: Predicted Physical and Chemical Properties
Property | Expected Value/Characteristic |
---|---|
Physical State | White to off-white solid at room temperature |
Molecular Formula | C₁₈H₂₈BNO₄ |
Approximate Molecular Weight | 345-350 g/mol |
Solubility | Limited water solubility; good solubility in organic solvents (DCM, THF, DMSO) |
Stability | Sensitive to strong acids (Boc deprotection); stable under basic conditions |
Melting Point | Expected range: 80-150°C |
The compound's reactivity is primarily determined by the boronic ester functionality and the protected carbamate group.
Structural Comparison with Related Compounds
Several structurally related compounds provide insight into the expected properties and applications of tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate:
Table 2: Comparison with Related Compounds
Compound | Key Structural Difference | CAS Number | Molecular Formula |
---|---|---|---|
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | Lacks N-methyl group | 330793-09-4 | C₁₇H₂₆BNO₄ |
tert-butyl N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | Contains benzylamine instead of aniline | 832114-05-3 | C₁₈H₂₈BNO₄ |
tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | Contains fluorine and different substitution pattern | Not specified | C₁₇H₂₅BFNO₄ |
The N-methylation in the target compound significantly alters its electronic properties and reactivity compared to the non-methylated analogs .
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate likely involves multiple steps building on established methodologies for similar compounds.
From 3-Aminophenylboronic Acid
One potential synthetic route would involve:
-
Protection of 3-aminophenylboronic acid with pinacol to form the boronic ester
-
Reaction with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate
-
N-methylation using a suitable methylating agent (e.g., methyl iodide) in the presence of a base such as sodium hydride or potassium carbonate
Borylation of N-Methylated Precursors
An alternative approach would be:
-
Preparation of tert-butyl methyl(3-bromophenyl)carbamate or similar halogenated precursor
-
Palladium-catalyzed borylation using bis(pinacolato)diboron
-
Optimization of reaction conditions to achieve selective functionalization at the desired position
Reaction Conditions and Considerations
The synthesis typically requires careful control of reaction conditions:
-
Temperature control is crucial to prevent decomposition of sensitive intermediates
-
Anhydrous conditions are typically necessary for the borylation and methylation steps
-
Phase-transfer catalysis may be employed to enhance yields and selectivity during synthesis
-
Purification typically involves column chromatography to separate the target compound from reaction by-products
Chemical Reactivity
Boronic Ester Reactivity
The pinacol boronic ester group is a versatile synthetic handle that enables various transformations:
Cross-Coupling Reactions
The boronic ester functionality makes the compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides and pseudohalides. This reactivity is particularly valuable in the synthesis of complex aromatic structures .
Functional Group Transformations
The boronic ester can undergo several important transformations:
-
Oxidation to form phenols (using hydrogen peroxide or other oxidants)
-
Chan-Lam coupling with amines, alcohols, and thiols
-
Transesterification reactions to form other boronic esters or boronic acids
-
Metal-catalyzed C-heteroatom bond formation
Carbamate Functionality
The N-methylated carbamate group presents unique reactivity:
-
The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions (e.g., TFA or HCl in organic solvents)
-
The N-methyl group prevents typical hydrogen bonding interactions that would be present in non-methylated carbamates
-
The carbamate C=O can participate in nucleophilic addition reactions under specific conditions
Combined Reactivity Profile
The presence of both functional groups allows for orthogonal chemical transformations:
-
Selective cross-coupling via the boronic ester while maintaining the protected carbamate
-
Deprotection of the Boc group while preserving the boronic ester
-
Sequential functionalization to build complex molecular architectures
Applications in Research and Industry
Medicinal Chemistry and Drug Development
In pharmaceutical research, tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and related compounds serve multiple purposes:
Building Blocks for Drug Candidates
The compound functions as a valuable building block for:
-
Construction of N-methylated drug candidates, which often show improved pharmacokinetic properties
-
Synthesis of structurally diverse compound libraries through parallel chemistry approaches
-
Introduction of specific functional groups at defined positions in pharmaceutical intermediates
Pharmacological Advantages of N-Methylation
The N-methyl group provides several potential advantages in drug development:
-
Enhanced membrane permeability through reduction of hydrogen bond donors
-
Increased metabolic stability by blocking N-dealkylation pathways
-
Modified conformational preferences that can impact target binding
Synthetic Organic Chemistry
This compound has significant utility in synthetic methodology:
-
As a well-defined substrate for studying selective functionalization strategies
-
In the development of new catalytic methods for C-C and C-heteroatom bond formation
-
As a model compound for investigating the influence of N-methylation on reactivity patterns
Materials Science Applications
The unique structure suggests applications in materials chemistry:
-
Preparation of functionalized polymers through boronic ester chemistry
-
Development of self-assembling materials with defined structural properties
-
Synthesis of specialty monomers for advanced materials
Analytical Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals:
-
¹H NMR would show signals for:
-
tert-butyl group (singlet, δ ~1.5 ppm)
-
Methyl groups on the pinacol moiety (singlet, δ ~1.3 ppm)
-
N-methyl group (characteristic singlet, δ ~3.0 ppm)
-
Aromatic protons (complex pattern, δ ~7.0-8.0 ppm)
-
-
¹³C NMR would display signals for:
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion peak corresponding to the molecular weight
-
Fragmentation patterns showing loss of the tert-butyl group (M-57)
-
Loss of the pinacol moiety as another characteristic fragmentation
Chromatographic Behavior
The compound would likely exhibit the following chromatographic properties:
-
Good retention on reverse-phase HPLC columns due to its lipophilicity
-
Visualization on TLC plates using UV detection (due to the aromatic ring)
-
Potential for derivatization to enhance detection sensitivity
Comparative Functionality and Reactivity
Effect of N-Methylation on Reactivity
The N-methylation in tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate creates distinct differences compared to non-methylated analogs:
Table 3: Effect of N-Methylation on Compound Properties
Property | Non-Methylated Carbamate | N-Methylated Carbamate |
---|---|---|
Boc Deprotection | Standard conditions sufficient | May require stronger conditions |
Hydrogen Bonding | Can form H-bonds through N-H | No N-H donor capability |
Electronic Effects | Electron-withdrawing through resonance | Reduced resonance contribution |
Conformational Preferences | More flexible rotation around N-C(O) | Restricted rotation, potential rotamers |
NMR Characteristics | N-H proton visible (broad) | Characteristic N-CH₃ singlet |
This methylation significantly impacts both the physical properties and chemical reactivity .
Position Effects in Borylated Phenylcarbamates
The meta-substitution pattern in tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate differs from compounds with para- or ortho-substitution:
-
Meta-substitution minimizes electronic interaction between the boronic ester and carbamate groups
-
This substitution pattern allows for more predictable reactivity in cross-coupling reactions
-
The meta-position creates a specific three-dimensional arrangement that may be advantageous for certain applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume